molecular formula C15H15ClN2O4 B8371437 7-Acetoxy-4-chloro-5-tetrahydropyran-4-yloxyquinazoline CAS No. 379229-95-5

7-Acetoxy-4-chloro-5-tetrahydropyran-4-yloxyquinazoline

Cat. No. B8371437
M. Wt: 322.74 g/mol
InChI Key: BECZVUJNHCJDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696214B2

Procedure details

A mixture of 7-acetoxy-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one (3.04 g), diisopropylethylamine (4.34 ml), phosphoryl chloride (1.02 ml) and 1,2-dichloroethane (60 ml) was stirred and heated to 80° C. for 2 hours. The mixture was evaporated to give 7-acetoxy-4-chloro-5-tetrahydropyran-4-yloxyquinazoline which was used without further purification.
Name
7-acetoxy-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
4.34 mL
Type
reactant
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9](=O)[NH:10][CH:11]=[N:12]2)=[C:7]([O:16][CH:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[CH:6]=1)(=[O:3])[CH3:2].C(N(C(C)C)CC)(C)C.P(Cl)(Cl)([Cl:34])=O>ClCCCl>[C:1]([O:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9]([Cl:34])=[N:10][CH:11]=[N:12]2)=[C:7]([O:16][CH:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
7-acetoxy-5-tetrahydropyran-4-yloxy-3,4-dihydroquinazolin-4-one
Quantity
3.04 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C2C(NC=NC2=C1)=O)OC1CCOCC1
Name
Quantity
4.34 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1.02 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=C2C(=NC=NC2=C1)Cl)OC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.